N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-alanine succinimidyl ester (Fmoc-D-Ala-OSu)
Overview
Description
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-alanine succinimidyl ester, commonly referred to as Fmoc-D-Ala-OSu, is a chemical compound used extensively in organic synthesis, particularly in the field of peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protecting group for amino acids during peptide chain assembly.
Synthetic Routes and Reaction Conditions:
Fmoc-Cl Method: The Fmoc group can be introduced by reacting D-alanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Fmoc-OSu Method: Another common method involves reacting D-alanine with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a base.
Industrial Production Methods: On an industrial scale, the synthesis of Fmoc-D-Ala-OSu involves large-scale reactions under controlled conditions to ensure purity and yield. The process typically includes purification steps such as recrystallization or chromatography.
Types of Reactions:
Peptide Bond Formation: Fmoc-D-Ala-OSu is primarily used in peptide synthesis, where it reacts with amino groups of other amino acids to form peptide bonds.
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine or diethylamine, to expose the free amine group for further reactions.
Common Reagents and Conditions:
Fmoc-Cl: Fluorenylmethyloxycarbonyl chloride
Fmoc-OSu: 9-Fluorenylmethylsuccinimidyl carbonate
Base: Triethylamine, piperidine, diethylamine
Solvents: Dichloromethane, dimethylformamide (DMF)
Major Products Formed:
Peptides: The primary product is the peptide chain formed by the sequential addition of amino acids.
Deprotected Amino Acids: Free D-alanine after deprotection of the Fmoc group.
Scientific Research Applications
Fmoc-D-Ala-OSu is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Peptide Synthesis: It is a key reagent in solid-phase peptide synthesis (SPPS), allowing for the stepwise construction of peptides.
Protein Engineering: Used in the modification and engineering of proteins for research and therapeutic purposes.
Drug Development: Employed in the synthesis of peptide-based drugs and in the study of enzyme inhibitors.
Biomolecular Research: Utilized in the study of protein-protein interactions and the development of diagnostic tools.
Mechanism of Action
The mechanism by which Fmoc-D-Ala-OSu exerts its effects involves the formation of peptide bonds through nucleophilic attack by the amino group of another amino acid on the carbonyl carbon of Fmoc-D-Ala-OSu. The Fmoc group protects the amino group during the reaction, and its removal under basic conditions allows for the continuation of peptide chain elongation.
Molecular Targets and Pathways Involved:
Amino Acids: The primary molecular target is the amino group of other amino acids.
Peptide Chains: The pathway involves the stepwise addition of amino acids to form peptide chains.
Comparison with Similar Compounds
Fmoc-L-Alanine: Used for L-alanine in peptide synthesis.
Fmoc-Glycine: Used for glycine in peptide synthesis.
Fmoc-Phenylalanine: Used for phenylalanine in peptide synthesis.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c1-13(21(27)30-24-19(25)10-11-20(24)26)23-22(28)29-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,23,28)/t13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBMNXOJLBTQHV-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001140150 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-alanine 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001140150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198543-47-4 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-alanine 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198543-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-alanine 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001140150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.